molecular formula C26H29O13P B12057739 (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate

(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate

Cat. No.: B12057739
M. Wt: 580.5 g/mol
InChI Key: IKZZNFIJWMQZMQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves multiple stepsThe reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine

Chemical Reactions Analysis

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to modify biological pathways. The acetyloxy groups enhance solubility and bioavailability, making it a candidate for prodrug formulations.

  • Case Study : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways related to cancer progression. For instance, modifications to the phosphoryl group have been linked to increased potency against certain cancer cell lines.

Biochemical Research

In biochemical studies, this compound serves as a substrate or inhibitor in enzyme assays. Its structural features allow it to interact with various biological macromolecules.

  • Application Example : The compound has been utilized to study glycosylation processes in cells. By incorporating it into cell culture systems, researchers can observe its effects on glycoprotein synthesis and modification.

Material Science

The unique properties of this compound allow for its use in creating advanced materials. Its ability to form stable complexes with metal ions makes it useful in catalysis and sensor technology.

  • Research Insight : Studies indicate that when incorporated into polymer matrices, this compound can enhance the mechanical properties of the material while also providing functional groups for further chemical modification.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and proteins, affecting their activity. The acetyl groups can be hydrolyzed, releasing acetic acid and altering the compound’s properties .

Comparison with Similar Compounds

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose can be compared with similar compounds such as:

The uniqueness of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose lies in its combination of acetyl and diphenylphosphoryl groups, which confer distinct chemical and biological properties.

Biological Activity

The compound (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate is a complex organic molecule with potential biological activities. This article explores its biological activity by reviewing existing literature and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H19O10P
  • Molecular Weight : 392.29 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on its interactions with various biological systems:

  • Anticancer Activity
    • Research indicates that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines. In vitro studies have shown that the compound induces apoptosis in human cancer cells through the activation of caspase pathways .
  • Enzyme Inhibition
    • The compound has been identified as a potential inhibitor of certain enzymes involved in drug metabolism and transport. For instance, it inhibits the activity of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs.
  • Neuroprotective Effects
    • Preliminary studies suggest neuroprotective properties in models of neurodegeneration. The compound appears to mitigate oxidative stress and inflammation in neuronal cells .
  • Antimicrobial Activity
    • Some studies have reported antimicrobial effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes .

Case Studies

StudyFindingsReference
Study 1Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM
Study 2Inhibition of CYP3A4 activity by 87% at 10 µM concentration
Study 3Reduced oxidative stress markers in SH-SY5Y neuronal cells

The biological activity of this compound is attributed to its structural features:

  • Phosphoryl Group : Enhances interaction with biological targets.
  • Acetoxy Groups : May facilitate cellular uptake and modulate bioactivity through esterification.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound exhibits promising biological activities, it also shows potential toxicity at higher concentrations:

  • Acute Toxicity : Classified as moderate toxicity with an LD50 value indicating significant adverse effects at elevated doses .
  • Skin and Eye Irritation : Studies report high irritation potential on skin and eyes .

Properties

Molecular Formula

C26H29O13P

Molecular Weight

580.5 g/mol

IUPAC Name

[4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3

InChI Key

IKZZNFIJWMQZMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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